![molecular formula C25H32N2S B14443420 4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) CAS No. 78132-99-7](/img/structure/B14443420.png)
4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is a chemical compound that features a thiophene ring linked to two N,N-diethylaniline groups via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) typically involves the condensation of thiophene-2-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and the study of biological interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) involves its interaction with molecular targets through its thiophene and aniline moieties. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s electronic properties facilitate charge transport and light emission.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but features dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2-methylaniline): Another similar compound with methyl groups on the aromatic rings.
4,4’-Methylenebis(2,6-diethylaniline): This compound has additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
特性
CAS番号 |
78132-99-7 |
|---|---|
分子式 |
C25H32N2S |
分子量 |
392.6 g/mol |
IUPAC名 |
4-[[4-(diethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H32N2S/c1-5-26(6-2)22-15-11-20(12-16-22)25(24-10-9-19-28-24)21-13-17-23(18-14-21)27(7-3)8-4/h9-19,25H,5-8H2,1-4H3 |
InChIキー |
SFWHRWVANQCUHP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


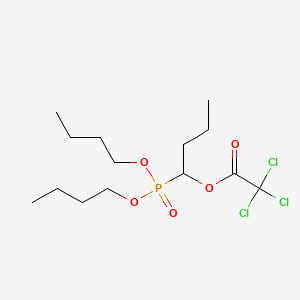
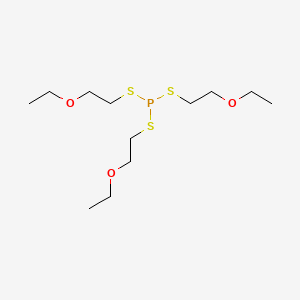
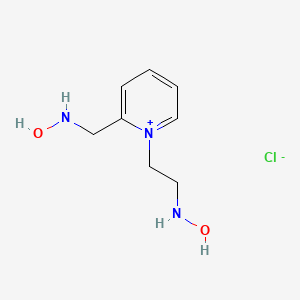
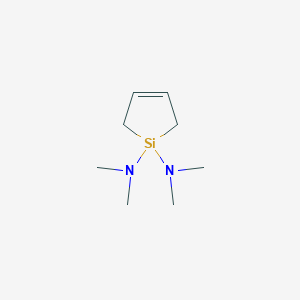
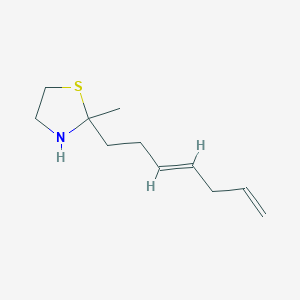
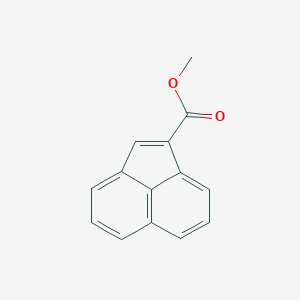
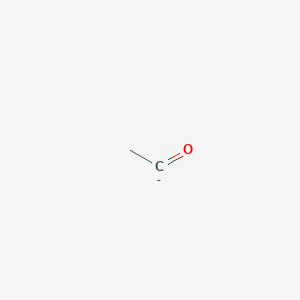
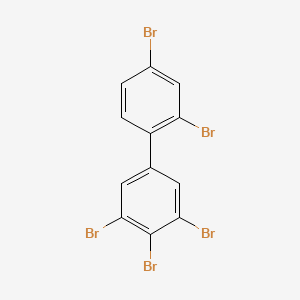
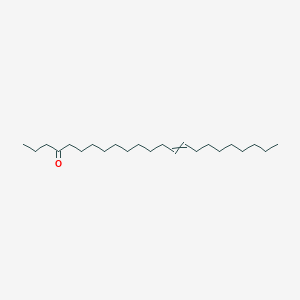
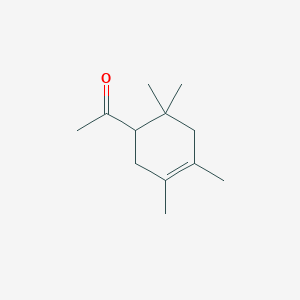
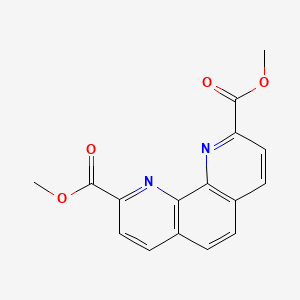
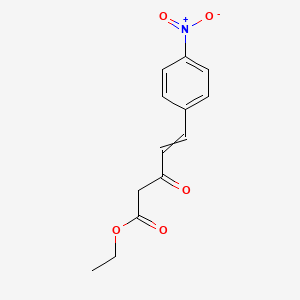
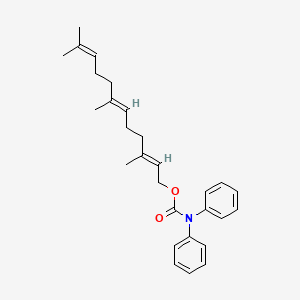
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
